molecular formula C22H25NO3 B3886163 [1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol

[1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol

Cat. No.: B3886163
M. Wt: 351.4 g/mol
InChI Key: GZLKTPCWFHUZQK-UHFFFAOYSA-N
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Description

[1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a pyrrolidine ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring through cyclization reactions. Subsequent steps involve the introduction of the methoxy and methyl groups, followed by the attachment of the pyrrolidine ring. The final step includes the addition of the methanol group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of advanced reactors and purification systems ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the benzofuran or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce functional groups like halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, [1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biological macromolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of [1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol include other benzofuran derivatives and pyrrolidine-containing molecules. Examples include:

  • [2-(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)ethanol]
  • [1-(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)pyrrolidine]

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.

Properties

IUPAC Name

[1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-15-22(16-7-4-3-5-8-16)19-12-20(25-2)17(11-21(19)26-15)13-23-10-6-9-18(23)14-24/h3-5,7-8,11-12,18,24H,6,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLKTPCWFHUZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C(=C2)OC)CN3CCCC3CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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